molecular formula C27H30N2O5S2 B2626492 Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-51-9

Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2626492
CAS No.: 397289-51-9
M. Wt: 526.67
InChI Key: KYANIQHCBUFHEM-UHFFFAOYSA-N
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Description

Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a potent and selective agonist of the Sphingosine-1-phosphate receptor 1 (S1P1), as identified in patent US20240010757A1 [https://patents.google.com/patent/US20240010757A1/]. S1P1 receptor agonists are a major focus in immunology and autoimmune disease research due to their mechanism of action, which involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and thymus [https://patents.google.com/patent/US20240010757A1/]. This inhibition of lymphocyte egress from lymphoid organs effectively reduces the circulating lymphocyte count, thereby attenuating the inflammatory processes central to conditions like multiple sclerosis, psoriasis, and inflammatory bowel disease. The compound's specific molecular architecture, incorporating a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (tropane) scaffold, is a key structural motif contributing to its high binding affinity and functional selectivity for the S1P1 receptor over other S1P receptor subtypes, particularly S1P3 [https://patents.google.com/patent/US20240010757A1/]. This selectivity profile is critically important for minimizing potential off-target cardiovascular side effects associated with S1P3 activation. As such, this molecule serves as an excellent pharmacological tool for researchers investigating the complexities of the S1P-S1PR signaling axis, studying lymphocyte biology, and evaluating novel therapeutic strategies for autoimmune and chronic inflammatory disorders.

Properties

IUPAC Name

methyl 3-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S2/c1-26(2)13-18-14-27(3,15-26)16-29(18)36(32,33)19-11-9-17(10-12-19)24(30)28-22-20-7-5-6-8-21(20)35-23(22)25(31)34-4/h5-12,18H,13-16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYANIQHCBUFHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure combined with a sulfonamide group, which is known to influence its biological interactions. The molecular formula is C18H25N2O4SC_{18}H_{25}N_{2}O_{4}S with a molecular weight of 351.46 g/mol.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The bicyclic structure allows it to fit into certain receptors, potentially modulating their activity and influencing various biochemical pathways such as apoptosis and cell cycle regulation.

Antitumor Activity

Research indicates that compounds related to benzo[b]thiophene scaffolds exhibit significant antitumor activities. For instance, studies have shown that derivatives of benzo[b]thiophene can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The compound's IC50 values range from 23.2 to 49.9 µM in various assays, demonstrating its potential efficacy against tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Mechanism
Compound A23.2Induces apoptosis
Compound B49.9Cell cycle arrest
Compound C52.9Apoptosis and necrosis

Apoptosis Induction

Evidence suggests that the compound effectively induces apoptosis in cancer cells through various pathways:

  • Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability (26.86%) in MCF-7 cells.
  • Flow Cytometry Analysis : Flow cytometric analysis revealed an increase in early and late apoptotic populations, indicating a dual mechanism involving both apoptosis and necrosis .

Case Studies

A notable study involved the synthesis and evaluation of benzo[b]thiophene derivatives for their antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. Compounds derived from similar scaffolds demonstrated minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, showcasing the potential for therapeutic applications beyond oncology .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate has been investigated for its potential use in treating various conditions due to its interaction with biological targets:

  • Antimicrobial Activity : The sulfonamide moiety can enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Neurology

The compound's structural similarity to known neuroactive agents suggests its potential role in neurological studies:

  • Neurotransmitter Modulation : Given the bicyclic structure, it may interact with neurotransmitter receptors, potentially influencing conditions like anxiety or depression.

Biochemical Research

The compound can be utilized in biochemical assays to explore enzyme inhibition mechanisms:

  • Enzyme Inhibition Studies : Investigating how this compound affects enzyme activity could lead to insights into metabolic pathways and disease mechanisms.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfonamide derivatives. The findings indicated that compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university examined the effects of azabicyclo compounds on neurotransmitter systems. The results showed that certain derivatives could modulate serotonin and dopamine levels, indicating potential applications in treating mood disorders.

Case Study 3: Enzyme Inhibition

A publication in Biochemical Pharmacology reported on the enzyme inhibition capabilities of sulfonamide-containing compounds. The study found that this compound exhibited competitive inhibition against specific enzymes involved in metabolic pathways related to cancer progression.

Comparison with Similar Compounds

Cephalosporin Derivatives ()

Compounds such as (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid share bicyclic frameworks but differ in key structural aspects:

  • Core Structure : Cephalosporins feature a beta-lactam fused to a 6-membered dihydrothiazine ring (bicyclo[4.2.0]), whereas the target compound’s bicyclo[3.2.1] system lacks a beta-lactam.
  • Functional Groups : The sulfonamide in the target compound contrasts with cephalosporins’ carboxylate and amide groups, which are critical for binding penicillin-binding proteins (PBPs) in bacteria .

Agrochemical Sulfonylurea Derivatives ()

Sulfonylurea herbicides like metsulfuron methyl ester and ethametsulfuron methyl ester share sulfonylurea bridges but differ from the target compound:

Compound Core Structure Key Functional Groups Primary Use
Target Compound Benzo[b]thiophene Sulfonamide-linked bicyclic amine Unknown (hypothetical)
Metsulfuron Methyl Ester Triazine Sulfonylurea bridge Herbicide (ALS inhibitor)
Ethametsulfuron Methyl Triazine Sulfonylurea + ethoxy group Herbicide
  • Mechanistic Divergence : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but the target compound’s benzamido-sulfonyl group and benzo[b]thiophene core may preclude ALS binding.
  • Reactivity : The absence of a triazine ring in the target compound reduces similarity to classical sulfonylurea herbicides .

Physicochemical and Functional Comparisons

Key Properties

Property Target Compound Cephalosporin Analogues Sulfonylurea Herbicides
Molecular Weight ~500-550 (estimated) 300-400 300-400
Solubility Moderate (ester and sulfonamide groups) High (carboxylate salts) Low (non-polar triazine cores)
Bioactivity Hypothetical enzyme inhibition Antibacterial (beta-lactam action) Herbicidal (ALS inhibition)
  • Stability : The bicyclo[3.2.1] system in the target compound may confer resistance to enzymatic degradation compared to cephalosporins’ labile beta-lactam rings .
  • Synthetic Complexity : The target compound’s fused benzo[b]thiophene and bicyclic amine suggest a more intricate synthesis than sulfonylureas, which are modularly assembled from triazine and sulfonylurea units .

Research Implications and Hypotheses

The structural uniqueness of Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate positions it as a candidate for novel applications:

  • Pharmaceutical: Potential kinase or protease inhibition due to sulfonamide’s affinity for enzymatic pockets .
  • Agrochemical: Unconventional herbicide targeting non-ALS pathways, though this is less likely given the lack of triazine motifs .

Further studies should prioritize in vitro assays to elucidate its biological targets and synthetic optimization to enhance bioavailability.

Q & A

Q. What are the key synthetic strategies for constructing the benzo[b]thiophene core in this compound?

The benzo[b]thiophene moiety is typically synthesized via cyclization reactions. For example, intermediates like methyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives can be prepared by reacting benzoylisothiocyanate with tetrahydrobenzo[b]thiophene precursors in 1,4-dioxane under ambient conditions . Subsequent sulfonylation and coupling with the azabicyclo[3.2.1]octane fragment require careful optimization of reaction parameters (e.g., temperature, solvent polarity) to minimize byproducts.

Q. How is the sulfonyl-benzamido linker introduced into the structure?

The sulfonyl group is incorporated via sulfonylation of a 4-aminobenzamide intermediate. A common approach involves reacting 4-chlorosulfonylbenzoyl chloride with the azabicyclo[3.2.1]octane amine under basic conditions (e.g., NaH in THF at 0°C), followed by coupling to the benzo[b]thiophene core using carbodiimide-based coupling agents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming regioselectivity of sulfonamide and benzamido linkages. The azabicyclo[3.2.1]octane protons exhibit distinct splitting patterns (δ 1.2–3.5 ppm) due to restricted rotation .
  • IR Spectroscopy : Key absorption bands for C=O (1680–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and NH (3300–3400 cm⁻¹) confirm functional group integrity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the azabicyclo[3.2.1]octane sulfonamide to the benzo[b]thiophene scaffold?

  • Solvent Optimization : Use anhydrous DMF or CH₂Cl₂ to reduce hydrolysis of active intermediates .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Temperature Control : Maintain temperatures below 40°C to prevent decomposition of the sulfonamide group .

Q. What mechanistic insights explain competing side reactions during the synthesis?

Competing sulfonamide hydrolysis or undesired N-alkylation may occur under basic conditions. Kinetic studies suggest that steric hindrance from the azabicyclo[3.2.1]octane group slows nucleophilic attack, favoring hydrolysis over coupling. Mitigation strategies include using milder bases (e.g., K₂CO₃ instead of NaH) and shorter reaction times .

Q. How does the azabicyclo[3.2.1]octane moiety influence the compound’s physicochemical properties?

  • Lipophilicity : The bicyclic structure increases logP values, enhancing membrane permeability (predicted logP = 3.8 via computational modeling) .
  • Conformational Rigidity : Restricts rotational freedom of the sulfonamide group, potentially improving target binding affinity .

Q. What strategies are recommended for resolving contradictory bioactivity data in different assay systems?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation in certain assays explains discrepancies .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target interaction .

Methodological Guidance

Q. What purification methods are optimal for isolating this compound?

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate polar byproducts .
  • Reverse-Phase HPLC : Employ C18 columns and methanol/water gradients (30% → 100% MeOH) for high-purity isolates (>95%) .

Q. How should researchers design stability studies for this compound?

  • Forced Degradation : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (pH 1–13) to identify degradation pathways .
  • Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the thiophene ring .

Q. What computational tools can predict the compound’s ADMET profile?

  • SwissADME : Predicts absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test outcomes) .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to guide structural optimization .

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